Product packaging for Sulfo-NHS-LC-Diazirine(Cat. No.:)

Sulfo-NHS-LC-Diazirine

Cat. No.: B1156275
M. Wt: 440.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Heterobifunctional Crosslinkers in Chemical Biology

Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups, enabling them to connect two distinct molecules. scbt.com This characteristic is crucial for a wide range of applications in chemical biology, including the study of protein-protein interactions, the creation of antibody-drug conjugates, and the immobilization of biomolecules onto surfaces. scbt.comsigmaaldrich.com Unlike their homobifunctional counterparts, which have identical reactive groups, heterobifunctional crosslinkers allow for controlled, sequential reactions, minimizing the formation of unwanted polymers and self-conjugation. creative-biolabs.comchemscene.comthermofisher.com This precise control is essential for creating well-defined bioconjugates and for accurately mapping molecular interactions within complex biological systems. scbt.comcreative-biolabs.com

The utility of heterobifunctional crosslinkers is further expanded by the variety of reactive groups available, targeting different functional groups on biomolecules such as primary amines, sulfhydryls, and carboxyls. sigmaaldrich.comthermofisher.com This diversity allows researchers to select the most appropriate crosslinker for their specific needs, tailoring the conjugation strategy to the molecules of interest. creative-biolabs.com

Distinctive Features of Sulfo-NHS-LC-Diazirine

This compound, also known by its full name sulfosuccinimidyl 6-(4,4′-azipentanamido)hexanoate, is a heterobifunctional crosslinker that combines several key features, making it a particularly valuable tool in the biochemist's arsenal. sigmaaldrich.comscbt.com These features include an amine-reactive N-hydroxysuccinimide (NHS) ester, a photoactivatable diazirine group, a water-soluble sulfonate moiety, and a long spacer arm. sigmaaldrich.comvwr.com

Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Moiety

The N-hydroxysuccinimide (NHS) ester is a widely used functional group in bioconjugation due to its high reactivity towards primary amines. creative-proteomics.com These primary amines are readily available on proteins, located at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.comthermofisher.com The reaction between an NHS ester and a primary amine forms a stable amide bond, covalently linking the crosslinker to the target protein. creative-proteomics.comthermofisher.com This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 9. thermofisher.com While NHS esters are highly reactive with amines, they can also react with other nucleophilic residues such as serines, tyrosines, and threonines, a factor to consider during experimental design. nih.gov

Photoactivatable Diazirine Group

The diazirine group is a small, stable, and highly efficient photoactivatable functional group. thermofisher.comthermofisher.com Unlike other photoreactive groups like aryl azides, diazirines are more stable in ambient light but can be efficiently activated by long-wave UV light (typically 330-370 nm). sigmaaldrich.comvwr.com Upon activation, the diazirine forms a highly reactive carbene intermediate. thermofisher.com This carbene can then react non-specifically with any nearby amino acid side chain or peptide backbone, forming a stable covalent bond. thermofisher.com This "promiscuous" reactivity is a key advantage, as it allows for the capture of transient or weak interactions that might otherwise be difficult to detect. thermofisher.comacs.org The small size of the diazirine group also minimizes potential steric hindrance that could interfere with natural molecular interactions. acs.orgportlandpress.com

Water-Soluble Sulfonate Moiety

The inclusion of a sulfonate group (SO3-) in the structure of this compound significantly increases its water solubility. sigmaaldrich.com This is a critical feature for many biological applications, as it allows the crosslinker to be used in aqueous buffers without the need for organic solvents that could potentially denature or alter the structure of the target biomolecules. gbiosciences.com The increased water solubility also makes the crosslinker impermeable to cell membranes, ensuring that crosslinking reactions are confined to the cell surface when working with intact cells. scbt.com

Long Spacer Arm (12.5 Å) Characteristics

The spacer arm of a crosslinker is the chemical chain that separates the two reactive groups. The length of this spacer arm is a crucial factor in determining the reach of the crosslinker and the types of interactions it can capture. gbiosciences.comaatbio.com this compound possesses a long spacer arm with a length of 12.5 Å. scbt.comvwr.com This extended spacer arm is particularly well-suited for intermolecular crosslinking, allowing it to bridge the distance between two different interacting proteins. gbiosciences.comaatbio.com The use of crosslinkers with varying spacer arm lengths can provide a more comprehensive analysis of protein structure and interactions. aatbio.com

Evolution of Photoreactive Probes in Life Sciences

The development of photoreactive probes has revolutionized the study of biological processes. nih.gov These probes, which can be activated by light to form covalent bonds with nearby molecules, have enabled researchers to "freeze" transient molecular interactions in time, allowing for their subsequent identification and characterization. thermofisher.comnih.gov Early photoreactive probes often utilized groups like aryl azides and benzophenones. thermofisher.commdpi.com While effective, these groups have certain limitations, such as lower stability and the requirement for shorter wavelength UV light for activation, which can be damaging to biological samples. portlandpress.comresearchgate.net

The introduction of diazirine-based photoreactive groups represented a significant advancement in the field. thermofisher.comportlandpress.com As discussed, diazirines offer greater stability, are activated by less damaging long-wave UV light, and are smaller in size, reducing potential interference with biological interactions. vwr.comthermofisher.comacs.org The ongoing evolution of photoreactive probes continues to focus on improving their efficiency, specificity, and versatility, with the goal of providing ever more powerful tools for dissecting the intricate molecular machinery of life. nih.govrsc.org

Data Tables

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₁N₄NaO₈S sigmaaldrich.comscbt.com
Molecular Weight440.40 g/mol sigmaaldrich.comscbt.com
Spacer Arm Length12.5 Å scbt.comvwr.com
Reactive Group 1N-Hydroxysuccinimide (NHS) Ester sigmaaldrich.com
Reactive Group 2Diazirine sigmaaldrich.com
SolubilityWater-soluble sigmaaldrich.com
UV Activation Wavelength330-370 nm sigmaaldrich.comvwr.com

Properties

Molecular Formula

C₁₅H₂₁N₄NaO₈S

Molecular Weight

440.4

Synonyms

Sulfo-LC-SDA;  Sulfosuccinimidyl 6-(4,4’-azipentanamido)hexanoate; 

Origin of Product

United States

Mechanistic Foundations of Sulfo Nhs Lc Diazirine Reactivity

Sequential Reaction Chemistry

The utility of Sulfo-NHS-LC-Diazirine lies in its ability to perform two distinct reactions in a controlled sequence. thermofisher.com First, the NHS ester group forms a stable covalent bond with a primary amine. sigmaaldrich.cominterchim.fr Following this initial conjugation, and often after removal of excess reagent, the diazirine moiety can be activated by UV light to form a covalent bond with a nearby molecule, effectively crosslinking the two entities. fishersci.ieinterchim.fr

The N-Hydroxysuccinimide (NHS) ester is a widely used functional group for bioconjugation due to its high reactivity and selectivity towards primary aliphatic amines. glenresearch.com The reaction, known as acylation or aminolysis, involves a nucleophilic attack by the unprotonated primary amine on the carbonyl carbon of the NHS ester. glenresearch.comnih.govchemistrysteps.com This forms a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a highly stable amide bond between the target molecule and the crosslinker. glenresearch.comthermofisher.com This reaction is efficient and proceeds readily in aqueous environments under specific pH conditions. glenresearch.com

Proteins are common targets for NHS-ester-mediated conjugation. Primary amines are present at the N-terminus of each polypeptide chain and, more abundantly, in the side chain of lysine (B10760008) (Lys, K) amino acid residues. thermofisher.com Lysine is one of the most common amino acids in proteins, and its side-chain ε-amino group is frequently located on the exterior surface of a protein's native structure, making it accessible to reagents in the surrounding aqueous medium. thermofisher.comnih.gov The reaction of the this compound's NHS ester with the ε-amino group of a lysine residue results in the formation of a stable amide linkage, effectively tethering the diazirine moiety to the protein. neb.comnih.gov

The reactivity of NHS esters with primary amines is extensively used to immobilize biomolecules, such as proteins and peptides, onto various surfaces for applications in biosensors, microarrays, and affinity chromatography. researchgate.netnih.govacs.org This process typically involves a surface (e.g., gold, silicon) that has been chemically modified to present primary amine groups. acs.org When a solution of this compound is applied to this surface, the NHS ester reacts with the surface-bound amines, covalently linking the crosslinker to the solid support. nih.gov Subsequently, a protein of interest can be captured via the photo-activated diazirine group, or a protein previously conjugated to the crosslinker can be immobilized onto the amine-functionalized surface.

The reaction between an NHS ester and a primary amine is highly dependent on pH. lumiprobe.com For the reaction to occur, the primary amine must be in its deprotonated, nucleophilic state (-NH2) rather than its protonated, ammonium (B1175870) form (-NH3+). nih.govresearchgate.net Since the pKa of the ε-amino group of lysine is approximately 10.5 and the N-terminal α-amino group is around 8.0, the reaction is typically carried out in a buffer with a pH between 7 and 9. nih.govthermofisher.comneb.com

A competing reaction is the hydrolysis of the NHS ester, where it reacts with water to regenerate the original carboxylate, rendering the crosslinker inactive. thermofisher.com The rate of this hydrolysis increases significantly with increasing pH. thermofisher.comthermofisher.com Therefore, a balance must be struck. The optimal pH range is generally considered to be between 7.2 and 8.5, which provides a sufficient concentration of deprotonated amines for efficient conjugation while minimizing the rate of hydrolysis. thermofisher.comlumiprobe.com For many applications, a pH of 8.3-8.5 is recommended as optimal. lumiprobe.com

Table 1: Effect of pH on NHS-Ester Stability
pHTemperatureHalf-life of Hydrolysis
7.00°C4 to 5 hours thermofisher.comthermofisher.com
8.64°C10 minutes thermofisher.comthermofisher.com

The second stage of the crosslinking reaction involves the photoactivation of the diazirine moiety. thermofisher.com Diazirines are three-membered rings containing a nitrogen-nitrogen double bond. researchgate.net Upon irradiation with long-wave UV light, typically in the range of 330-370 nm, the diazirine ring becomes highly reactive. sigmaaldrich.comfishersci.ieinterchim.fr This wavelength range is advantageous as it is less likely to cause damage to proteins and other biomolecules compared to shorter wavelength UV light. researchgate.net

The photolysis process is complex and can proceed through multiple pathways. Upon absorbing a photon, the diazirine can extrude a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived singlet carbene intermediate. nih.govresearchgate.net This carbene is capable of indiscriminate insertion into any nearby chemical bond, including strong C-H bonds, as well as O-H, N-H, and S-H bonds, forming a stable covalent crosslink. nih.govresearchgate.netresearchgate.net

Alternatively, the photo-excited diazirine can isomerize to form a linear diazo intermediate. researchgate.netnih.govresearchgate.net This diazo species can also be photo-activated to generate the carbene, suggesting a sequential mechanism. nih.govspringernature.com Recent studies indicate that for alkyl diazirines, the photolysis pathway may primarily involve the sequential generation of the diazo intermediate first, followed by its conversion to the carbene intermediate. nih.govspringernature.com The diazo intermediate itself can react with nucleophilic residues, particularly polar amino acids, while the carbene intermediate reacts more broadly with non-polar residues. nih.govresearchgate.net

Table 2: Reactive Intermediates in Diazirine Photolysis
IntermediateGenerationReactivityPrimary Targets
DiazoInitial photo-isomerization of diazirine nih.govspringernature.comReacts with nucleophiles researchgate.netPolar amino acid residues (e.g., Asp, Glu) researchgate.netnih.gov
CarbeneDirect photolysis of diazirine or photolysis of diazo intermediate nih.govnih.govIndiscriminate insertion into C-H, O-H, N-H, S-H bonds nih.govresearchgate.netAny amino acid side chain or peptide backbone sigmaaldrich.comfishersci.ie

UV-Induced Photolysis of the Diazirine Moiety

Generation of Highly Reactive Carbene Intermediate

The core of this compound's photoreactivity lies in its three-membered diazirine ring. This ring structure is stable under normal laboratory lighting but becomes reactive upon exposure to specific wavelengths of ultraviolet (UV) light. wikipedia.orgresearchgate.net The photoactivation process initiates the cleavage of the carbon-nitrogen bonds within the ring, leading to the irreversible loss of a molecule of dinitrogen (N₂). wikipedia.org This photolytic decomposition results in the formation of a highly reactive and short-lived chemical species known as a carbene. wikipedia.orgresearchgate.netnih.gov

A carbene is a molecule containing a neutral carbon atom with a valence of two and two unshared valence electrons. wikipedia.org This electron-deficient state makes the carbene intermediate exceptionally reactive and eager to form new covalent bonds to achieve a more stable electronic configuration. rsc.orgyoutube.com The carbene generated from this compound is the key effector of the crosslinking reaction, capable of inserting into a wide array of chemical bonds in its immediate vicinity. thermofisher.com

Optimal UV Wavelengths for Activation (330-370 nm)

The activation of the diazirine moiety is precisely controlled by the wavelength of UV light. The optimal range for activating diazirine-based crosslinkers like this compound is long-wave UV light, specifically between 330 and 370 nm. thermofisher.cominterchim.fr An optimal wavelength for diazirine photoactivation has been reported as 345 nm. interchim.frthermofisher.com

This specific wavelength range is a significant advantage over other photoreactive groups, such as aryl azides, which often require lower, more energetic UV wavelengths (<300 nm) for activation. wikipedia.org The use of higher wavelength (330-370 nm) UV light is less damaging to sensitive biological molecules like proteins and nucleic acids, thereby preserving their structural and functional integrity during the crosslinking experiment. researchgate.netnih.gov

ParameterValueSource(s)
Activation Type Photoactivation (UV Light) thermofisher.com
Optimal Wavelength Range 330-370 nm thermofisher.cominterchim.fr
Specific Optimum ~345 nm interchim.frthermofisher.com
Advantage Less damaging to biological samples compared to shorter UV wavelengths wikipedia.orgnih.gov
Photoactivation Kinetics and Efficiency

Upon irradiation with UV light in the optimal range, the generation of the carbene intermediate is a rapid process. tcichemicals.com The resulting carbene is extremely short-lived, ensuring that it reacts only with molecules in its immediate proximity at the moment of activation. nih.gov

Non-Specific Covalent Adduct Formation by Carbene Insertion

The extreme reactivity of the photogenerated carbene is the basis for its utility as a non-specific crosslinking agent. Once formed, it does not target specific functional groups but instead reacts indiscriminately with proximal molecules.

Reactivity with C-H, N-H, and O-H Bonds

The defining characteristic of the carbene intermediate is its ability to undergo insertion reactions into strong, typically unreactive single bonds. chemtube3d.com It readily inserts into carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds. wikipedia.orgnih.gov This broad reactivity allows the diazirine crosslinker to label a wide variety of molecules in its vicinity, a key feature for mapping molecular interactions. wikipedia.orglibretexts.orgchemtube3d.com

Bond TypeReactivity with CarbeneMechanism
C-H (Carbon-Hydrogen) YesInsertion
N-H (Nitrogen-Hydrogen) YesInsertion
O-H (Oxygen-Hydrogen) YesInsertion
Indiscriminate Crosslinking with Proximal Amino Acid Side Chains

In the context of protein studies, the carbene's promiscuous reactivity enables it to form covalent bonds with virtually any amino acid side chain or the peptide backbone that it encounters. thermofisher.cominterchim.fr Unlike traditional crosslinkers that are specific for certain residues (e.g., lysines or cysteines), the diazirine-generated carbene reacts based on proximity rather than chemical functionality. wikipedia.orgnih.gov This "proximity-dependent" labeling is invaluable for identifying interaction partners and mapping binding interfaces, as any part of a neighboring protein can be covalently captured. wikipedia.org

Formation of Stable Bonds

The insertion of the carbene into C-H, N-H, or O-H bonds results in the formation of new, stable covalent bonds. nih.govthermofisher.com This stability is critical for the subsequent analysis of the crosslinked products. Once the covalent link is formed, it can withstand the denaturing conditions often used in downstream analytical techniques such as SDS-PAGE, Western blotting, and mass spectrometry, ensuring that the captured protein-protein interactions remain intact for detection and identification. nih.gov

Advanced Methodologies in Sulfo Nhs Lc Diazirine Mediated Crosslinking

Strategies for Protein Crosslinking

The successful application of Sulfo-NHS-LC-Diazirine relies on a well-defined strategy that considers the principles of crosslinker chemistry, the nature of the biological sample, and the specific scientific questions being addressed. Careful planning of the crosslinking protocol is paramount to achieving reproducible and meaningful results.

Homobifunctional vs. Heterobifunctional Crosslinking Principles

Crosslinking agents are classified based on the reactivity of their functional groups. thermofisher.com Homobifunctional crosslinkers possess two identical reactive groups, meaning they connect the same type of functional group, such as two primary amines. gbiosciences.comaatbio.com These reagents are typically used in one-step reactions, which can sometimes lead to a mixture of products, including self-conjugation and polymerization. gbiosciences.com

In contrast, heterobifunctional crosslinkers, like this compound, have two different reactive groups at either end of a spacer arm. thermofisher.comgbiosciences.com This design allows for sequential, two-step reactions that offer greater control over the crosslinking process and minimize undesirable side reactions. gbiosciences.comaatbio.com this compound features:

An N-hydroxysuccinimide (NHS) ester group that reacts specifically with primary amines (–NH₂) found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond. thermofisher.comsigmaaldrich.com

A diazirine ring that is stable under normal laboratory light but can be photo-activated by long-wave UV light (330-370 nm). sigmaaldrich.cominterchim.fr Upon activation, it forms a highly reactive carbene intermediate that can covalently bond with virtually any nearby amino acid side chain or peptide backbone. thermofisher.comnih.gov

This heterobifunctional character is central to its utility, allowing a researcher to first conjugate the crosslinker to a specific protein via its lysine residues and then, in a second, temporally controlled step, capture interacting partners through nonspecific photo-activation. nih.govbiorxiv.org The "Sulfo" moiety is a sulfonate group that imparts water solubility, making it ideal for use in aqueous biological buffers without organic solvents. thermofisher.comsigmaaldrich.com

Two-Step Crosslinking Protocols in Aqueous Environments

The distinct reactivities of the NHS ester and diazirine groups enable a controlled two-step crosslinking protocol. interchim.fr This sequential approach is fundamental to its application in studying protein interactions.

Step 1: Amine-Reactive Conjugation The process begins by incubating the protein of interest (the "bait") with this compound in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7 and 9. thermofisher.com In this step, the NHS ester selectively reacts with the primary amines on the bait protein. nih.gov The reaction is typically performed in the dark to prevent premature activation of the diazirine group. nih.gov After a set incubation period (e.g., 30 minutes at room temperature or 2 hours on ice), any unreacted or hydrolyzed crosslinker is removed, often through methods like dialysis or size-exclusion chromatography (desalting columns). thermofisher.com This step is crucial to ensure that only bait proteins are labeled with the photo-activatable diazirine group.

Step 2: Photo-Activated Crosslinking The diazirine-labeled bait protein is then mixed with its potential interacting partners (the "prey"). The entire complex is subsequently exposed to UV light at a wavelength of approximately 350-370 nm. researchgate.netresearchgate.net This irradiation step activates the diazirine ring, generating a carbene intermediate that rapidly and indiscriminately forms a covalent bond with any amino acid residue in close proximity, effectively "trapping" the interacting prey protein. nih.govnih.gov The extremely short lifetime of the activated carbene ensures that crosslinks are formed only with molecules that are spatially very close at the moment of irradiation. biorxiv.org

Optimization of Crosslinker-to-Protein Ratios

Determining the optimal ratio of this compound to the target protein is a critical empirical step for successful crosslinking. The ideal ratio provides sufficient modification for capturing interactions without causing excessive modification that could lead to protein aggregation or disruption of native structures. aatbio.com Ratios are often expressed as a molar excess of crosslinker to protein or as a weight-to-weight (w/w) ratio. The optimal ratio can vary significantly depending on the protein concentration and the number of available primary amines.

General guidelines suggest:

For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the crosslinker may be used. thermofisher.com

For more dilute protein samples (< 5 mg/mL), a 20- to 50-fold molar excess is often recommended. thermofisher.com

However, these are starting points, and optimization is key. Researchers often test a range of ratios to find the condition that maximizes the yield of desired crosslinked products while minimizing nonspecific aggregation. Studies have utilized a wide array of ratios based on experimental needs.

Table 1. Examples of this compound to Protein Ratios in Research Applications
Application/Protein SystemRatio TypeRatios TestedReference
Human Serum Albumin (HSA) AnalysisWeight-to-Weight (w/w)0.15:1, 0.20:1, 0.30:1, 0.41:1, 0.61:1, 0.81:1, 1.21:1, 1.62:1 nih.govacs.org
CASP11 Protein Structure PredictionWeight-to-Weight (w/w)0.25:1, 0.5:1, 1:1, 2:1 nih.gov
Fanconi Anemia (FA) Core ComplexMolar Excess100, 250, 500, 1000, and 2000-fold biorxiv.org
HSA and Cytochrome C (pH study)Weight-to-Weight (w/w)1:0.5 (protein-to-crosslinker) ed.ac.uk

Controlled UV Irradiation Parameters

The photo-activation step must be carefully controlled to ensure efficient crosslinking while preventing UV-induced damage to the proteins. interchim.fr Key parameters include the wavelength of light, the duration of exposure, and the distance between the light source and the sample. thermofisher.com

Wavelength: The optimal wavelength for activating the diazirine group is between 330 nm and 370 nm, with 365 nm being a commonly used value. thermofisher.comnih.govfishersci.ie It is critical to use a light source that filters out shorter wavelengths (e.g., below 300 nm), as these can cause significant protein and nucleic acid damage. thermofisher.cominterchim.fr

Irradiation Time and Distance: The duration and intensity of UV exposure are interdependent. Higher-wattage lamps require greater distance and shorter times, while lower-power lamps need to be placed closer to the sample for longer durations. thermofisher.cominterchim.fr Exposure times can range from a few seconds to over an hour, depending on the specific setup and experimental goals. nih.govnih.gov For instance, one study noted that maximum crosslinking yield could be achieved within just 10 seconds using a bespoke high-flux LED platform. nih.gov

Table 2. Typical UV Irradiation Parameters for Diazirine Activation
ParameterTypical Value/RangeNotesReference
Wavelength330-370 nm (Optimal ~345-365 nm)Avoid wavelengths below 300 nm to prevent protein damage. thermofisher.cominterchim.fr
Lamp TypeMercury vapor lamps, Stratalinker, hand-held UV lamps, custom LED arraysLamp power (wattage) influences time and distance. thermofisher.comnih.gov
Exposure Time10 seconds - 60 minutesHighly dependent on lamp intensity and sample geometry. Shorter times are preferred for live-cell applications. thermofisher.comnih.govnih.gov
Distance to Sample1 cm - 20 cmCloser for low-power lamps (e.g., &lt;15W), further for high-power lamps (&gt;150W). thermofisher.cominterchim.fr

Integration with Mass Spectrometry-Based Proteomics (XL-MS)

Crosslinking mass spectrometry (XL-MS) is the primary analytical technique used to identify the products of a this compound crosslinking experiment. biorxiv.org The workflow involves covalently linking proteins, digesting the crosslinked complexes into smaller peptides, and then analyzing these peptides using a mass spectrometer. The crosslinker itself acts as a stable bridge between two amino acid residues, and the goal of the XL-MS analysis is to identify these linked peptides. The mass of the crosslinker is known, which allows specialized software to search the fragmentation data for pairs of peptides that are connected by this specific mass. nih.gov

The use of a heterobifunctional, photo-activatable crosslinker like this compound provides high-density crosslinking data because the carbene intermediate can react with any amino acid. nih.gov This generates a richer dataset compared to crosslinkers that can only react with specific residues like lysine, offering a more detailed view of the protein's structure and interaction surfaces. nih.govacs.org

Identification of Protein-Protein Interaction Interfaces

The ultimate goal of an XL-MS experiment is to map protein-protein interaction interfaces with residue-level resolution. biorxiv.org After the mass spectrometer identifies a crosslinked peptide pair—one peptide from the bait protein and one from the prey—this information provides a direct distance constraint. It confirms that the two specific amino acids linked by the crosslinker were in close proximity in the native protein complex, within the span of the crosslinker's spacer arm. thermofisher.com

By identifying multiple crosslinks between two interacting proteins, a detailed map of the contact surface can be constructed. These distance constraints are invaluable for:

Validating known interaction sites.

Discovering novel or transient interaction interfaces.

Docking protein structures into models of larger complexes.

Elucidating the conformational changes that occur within a protein complex in response to different conditions. nih.goved.ac.uk

The high density of crosslinks achievable with this compound provides a wealth of structural information, making it a powerful tool for understanding the dynamic architecture of protein interaction networks. biorxiv.orgbiorxiv.org

Mapping Conformational States of Proteins

This compound, a heterobifunctional crosslinker, has emerged as a valuable tool for probing the dynamic nature of protein conformations. Its unique two-step reaction mechanism allows for the capture of snapshots of protein structures in different functional states. The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues and N-termini) on the protein surface. This is followed by the photoactivation of the diazirine moiety with UV light, which generates a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby amino acid residues. biorxiv.org This "proximity-based" crosslinking provides distance constraints that can reveal changes in protein folding and assembly.

A significant application of this methodology is in the study of pH-dependent conformational changes in proteins. For instance, a study on human serum albumin (HSA) and cytochrome C utilized this compound (referred to as sulfo-SDA in the study) to map structural alterations across a pH range of 4 to 10. nih.gov By quantifying the abundance of specific crosslinked peptide pairs at different pH values, researchers were able to pinpoint regions within the proteins that exhibit significant conformational flexibility. nih.gov This approach allows for the characterization of distinct conformational states, such as the native, acidic, and alkaline forms of a protein, providing insights into its functional regulation by the cellular environment.

The short-lived nature of the carbene intermediate generated from the diazirine group is particularly advantageous for capturing transient or flexible protein states. biorxiv.org This high reactivity allows for the "freezing" of dynamic conformations that might be difficult to observe using traditional structural biology techniques. The resulting crosslinks provide a set of distance restraints that, when mapped onto existing protein structures or used in computational modeling, can help to define the architecture of different conformational ensembles.

Quantitative Photo-Crosslinking Mass Spectrometry (QCLMS)

Quantitative Photo-Crosslinking Mass Spectrometry (QCLMS) is a powerful technique that combines the specificity of crosslinking with the quantitative capabilities of mass spectrometry to study protein structures and interactions in a dynamic context. When employing this compound, QCLMS allows for the relative or absolute quantification of crosslinked peptides, providing a measure of the proximity of different protein regions under varying conditions.

One of the primary applications of QCLMS with this compound is the differential analysis of protein conformations. By comparing the abundance of specific crosslinks between two or more states (e.g., with and without a ligand, or at different temperatures or pH), researchers can identify regions of the protein that undergo structural changes. A notable example is the use of a data-independent acquisition (DIA) workflow for QCLMS to study pH-dependent conformational changes in human serum albumin (HSA) and cytochrome C. nih.gov This approach enabled the label-free quantification of crosslinked residue pairs, revealing significant abundance changes that correspond to known structural transitions of these proteins. nih.gov

The workflow for a typical QCLMS experiment with this compound involves several key steps:

Reaction: The NHS-ester of the crosslinker is first reacted with the protein(s) of interest.

Photo-activation: The diazirine group is then activated by UV light to form covalent crosslinks.

Proteolytic Digestion: The crosslinked protein sample is digested into smaller peptides.

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the crosslinked peptides.

The data generated from QCLMS experiments can be used to create differential crosslink maps, which highlight the structural changes between different states of a protein or protein complex. This quantitative information provides valuable insights into the mechanisms of protein function, regulation, and interaction.

Site-Specific Crosslink Identification and Analysis

The identification of the exact amino acid residues involved in a crosslink is crucial for deriving meaningful structural information from XL-MS experiments. With this compound, this presents a unique challenge and opportunity. The NHS-ester end of the crosslinker specifically targets primary amines, primarily on lysine residues and the protein N-terminus. thermofisher.com However, the photo-activated diazirine end can react non-specifically with any amino acid in close proximity, forming a covalent bond with various side chains or even the peptide backbone. biorxiv.org

This broad reactivity of the diazirine moiety can lead to a high density of crosslinks, providing a wealth of structural information. nih.gov However, it also complicates the data analysis, as the search space for potential crosslinked residues is significantly larger compared to crosslinkers with two specific reactive groups. To address this, specialized software and fragmentation techniques are employed. For instance, different fragmentation methods like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) can be optimized to improve the identification of peptides crosslinked with diazirine-based reagents. nih.gov

Recent research has also revealed that the reaction of the diazirine intermediate is not entirely random. Studies have shown a preferential reaction of alkyl diazirines with acidic residues such as aspartic acid and glutamic acid. biorxiv.org Furthermore, it has been discovered that diazirines can isomerize to linear diazo compounds which can react with carboxylic acids to form MS-cleavable ester linkages. acs.org This finding is significant as it not only reveals a previously overlooked reaction mechanism but also provides a means for more straightforward identification of these specific crosslinks using computational tools that can recognize the characteristic fragmentation patterns of MS-cleavable linkers. acs.org

The analysis of site-specific crosslinks provides distance constraints that are invaluable for structural modeling. By mapping the identified crosslinked residues onto a protein's 3D structure, researchers can validate existing models, dock protein subunits, and refine low-resolution structural data.

Computational Approaches for XL-MS Data Interpretation

The complexity of data generated from this compound crosslinking experiments necessitates the use of specialized computational tools for accurate identification and interpretation of crosslinked peptides. The non-specific reactivity of the diazirine group requires search algorithms that can handle a large search space and confidently assign crosslink sites.

Several software packages have been developed or adapted to analyze data from diazirine-based crosslinkers. Programs like MeroX and XlinkX are designed to identify crosslinked peptides from mass spectrometry data. thermofisher.comspringernature.com These tools can be configured to account for the specific mass of the this compound crosslinker and its fragmentation behavior. For instance, MeroX can be used to analyze data from MS-cleavable crosslinkers, a feature that has become relevant for diazirine crosslinkers due to their potential to form cleavable ester bonds with acidic residues. biorxiv.orgacs.org

The general workflow for computational analysis of XL-MS data involves the following steps:

Peak List Generation: Raw mass spectrometry data is converted into a format that can be read by the search software.

Database Searching: The software searches a protein sequence database to identify peptides that match the experimental MS/MS spectra. For crosslinking data, the software considers all possible pairs of peptides that could be linked by the crosslinker.

Scoring and Validation: A scoring algorithm is used to rank the confidence of each identified crosslinked peptide. A false discovery rate (FDR) is typically calculated to estimate the number of incorrect identifications. researchgate.net

Visualization tools such as xiNET and Xlink Analyzer are then used to map the identified crosslinks onto 2D network diagrams or 3D protein structures. nih.govnih.gov This visualization is crucial for interpreting the structural implications of the crosslinking data, such as identifying protein-protein interaction interfaces or regions of conformational change.

A significant challenge in the computational analysis of diazirine crosslinking data is the potential for a high number of false positives due to the broad reactivity of the carbene intermediate. To mitigate this, researchers often employ stringent filtering criteria and may use multiple search engines to increase the confidence in their results. The development of novel, MS-cleavable diazirine-based crosslinkers, such as SDASO, is a promising approach to simplify data analysis, as the characteristic fragmentation pattern of these linkers allows for more confident identification of crosslinked peptides. nih.gov

Software Tool Primary Function Key Features for Diazirine Data Analysis
MeroX Identification of crosslinked peptidesCan be configured for non-specific reactivity; supports analysis of MS-cleavable crosslinkers. biorxiv.orgstavrox.com
XlinkX Identification of crosslinked peptides within Proteome DiscovererIntegrated workflow for data analysis; supports various crosslinkers. thermofisher.com
xiNET Visualization of crosslinking dataInteractive 2D network diagrams; visualization of intra- and inter-protein crosslinks. nih.gov
Xlink Analyzer Visualization and analysis of crosslinking data in 3DMaps crosslinks onto 3D protein structures; calculates distances and assesses consistency with the structure. nih.gov

Photoaffinity Labeling (PAL) Applications with this compound Derivatives

Design Principles for Photoaffinity Probes Incorporating Diazirines

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize biomolecular interactions in complex biological systems. The design of an effective photoaffinity probe is critical to the success of these experiments. Probes incorporating a diazirine moiety, such as derivatives of this compound, are widely used due to the small size and high reactivity of the diazirine group upon photoactivation.

The general design of a diazirine-based photoaffinity probe consists of three key components:

A recognition element: This is a molecule with known or suspected affinity for a biological target, such as a small molecule ligand, a peptide, or a drug candidate.

A photoreactive group: In this case, a diazirine ring. Upon irradiation with UV light (typically around 350-380 nm), the diazirine generates a highly reactive carbene intermediate that can form a covalent bond with interacting molecules. researchgate.net

A reporter tag: This is a functional group that allows for the detection, enrichment, and identification of the labeled biomolecules. Common reporter tags include biotin (B1667282) for affinity purification or a fluorescent dye for imaging. An alkyne or azide (B81097) group can also be incorporated for subsequent "click chemistry" ligation to a reporter tag.

Several key principles should be considered when designing a diazirine-based photoaffinity probe:

Minimal Perturbation: The addition of the diazirine and reporter tag should minimally affect the binding affinity and specificity of the recognition element for its target. The small size of the diazirine group is advantageous in this regard.

Linker Optimization: The length and chemical nature of the spacer arm connecting the recognition element, photoreactive group, and reporter tag can significantly impact the probe's performance. The linker should be long enough to allow the photoreactive group to reach interacting partners without causing steric hindrance.

Photophysical Properties: The probe should be stable in the dark to prevent premature reaction but efficiently activated by a wavelength of light that does not cause significant damage to the biological sample. Diazirines are typically activated by long-wave UV light, which is generally less damaging than shorter wavelengths. researchgate.net

Control Probes: The use of control probes is essential for validating the results of a PAL experiment. A negative control probe, for example, might lack the photoreactive group or have a modified recognition element that abolishes binding to the target.

By carefully considering these design principles, researchers can develop highly effective photoaffinity probes that enable the identification and characterization of specific biomolecular interactions.

Target Identification of Small Molecules and Ligands

A primary application of photoaffinity labeling with diazirine-based probes is the identification of the cellular targets of bioactive small molecules and ligands. This is a crucial step in drug discovery and chemical biology, as it helps to elucidate the mechanism of action of a compound and identify potential off-target effects.

The general workflow for target identification using a this compound derivative or a similar photoaffinity probe is as follows:

Probe Synthesis: A photoaffinity probe is synthesized by chemically linking the small molecule of interest to a diazirine moiety and a reporter tag (e.g., biotin).

Incubation and Photo-crosslinking: The probe is incubated with a complex biological sample, such as a cell lysate or intact cells. After allowing the probe to bind to its target(s), the sample is irradiated with UV light to induce covalent crosslinking.

Enrichment of Labeled Proteins: If a biotin tag is used, the covalently labeled proteins are enriched from the complex mixture using streptavidin-coated beads.

Identification by Mass Spectrometry: The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the proteins that were covalently labeled by the probe.

This approach has been successfully used to identify the protein targets of a wide range of small molecules, including natural products, synthetic compounds, and metabolites. The covalent nature of the bond formed by the photoaffinity probe allows for the capture of even weak or transient interactions that might be lost during traditional affinity pulldown experiments.

Systematic evaluation of diazirine chemistry has provided insights that can aid in the interpretation of target identification studies. For example, it has been observed that alkyl diazirine probes may show a preference for labeling acidic proteins or those located in membranes. harvard.edu Understanding such potential biases is important for distinguishing specific targets from non-specific interactions. The development of new diazirine scaffolds with reduced labeling bias is an active area of research aimed at improving the accuracy and reliability of photoaffinity labeling for target identification. harvard.edu

Elucidation of Protein Binding Sites and Conformational Dynamics

This compound and its analogs, such as sulfosuccinimidyl 4,4'-azipentanoate (Sulfo-SDA), are powerful heterobifunctional crosslinkers used in cross-linking mass spectrometry (XL-MS) to investigate protein structures and conformational changes. nih.goved.ac.uk Their utility stems from a two-stage reaction mechanism that allows for controlled, high-density cross-linking. nih.gov The first stage involves the N-hydroxysuccinimide (NHS) ester, which reacts specifically with primary amines, such as the side chains of lysine residues, and to some extent, the hydroxyl groups of serine, threonine, and tyrosine, under specific pH conditions. nih.govnih.govfishersci.ie This step effectively "plants" the crosslinker onto the protein of interest. nih.govbiorxiv.org

The second stage is initiated by exposure to long-wave ultraviolet (UV) light (typically 330-370 nm). fishersci.iesigmaaldrich.com This light exposure activates the diazirine group, which expels nitrogen gas to form a highly reactive carbene intermediate. fishersci.ienih.gov This carbene has an extremely short lifetime of a few nanoseconds and can insert into a wide array of chemical bonds, including C-H, N-H, O-H, and S-H bonds. nih.govbiorxiv.org This broad reactivity means the diazirine end of the crosslinker can form a covalent bond with virtually any nearby amino acid residue, making it highly effective for mapping protein binding sites and surfaces in detail. nih.govfishersci.ie

This methodology is particularly advantageous for studying the dynamic nature of proteins. Researchers can investigate how a protein's conformation changes in response to environmental stimuli, such as variations in pH. ed.ac.uknih.gov In one such study, Human Serum Albumin (HSA) and Cytochrome C were crosslinked using Sulfo-SDA under a range of pH conditions (from 4 to 10). nih.gov By quantifying the abundance of specific cross-linked peptide pairs using data-independent acquisition (DIA) mass spectrometry, researchers could pinpoint regions within the proteins that exhibited pH-dependent conformational shifts. ed.ac.uknih.gov This approach allows for a detailed, residue-level view of protein flexibility and structural responses to their environment. nih.gov

Table 1: Experimental Workflow for Studying pH-Dependent Conformational Changes using Sulfo-SDA
StepDescriptionKey ParametersReference
1. NHS-Ester ReactionThe Sulfo-SDA crosslinker is added to the purified protein solution. The NHS-ester group reacts with primary amines and other nucleophilic residues on the protein surface.pH 7.8, Room Temperature, Reaction in the dark. nih.goved.ac.uk
2. Environmental PerturbationThe pH of the protein-crosslinker mixture is adjusted to the desired experimental value to induce conformational changes.pH range of 4 to 10. nih.gov
3. Photo-ActivationThe sample is exposed to UV light to activate the diazirine group, forming a reactive carbene that crosslinks with proximal amino acid residues.UV wavelength of ~365 nm. nih.govfishersci.ie
4. Proteolytic DigestionThe cross-linked protein is digested into smaller peptides using an enzyme, typically trypsin.In-gel or in-solution digestion. nih.gov
5. LC-MS/MS AnalysisThe resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptide pairs.Data-Dependent (DDA) for library creation, Data-Independent (DIA) for quantitation. nih.gov
6. Data AnalysisSpecialized software is used to identify the cross-linked peptides from the complex mass spectra and quantify their abundance across different conditions.Automated quantitation to monitor differential crosslink abundances. nih.gov
Table 2: Reactivity of this compound Functional Groups
Functional GroupActivation MethodPrimary Target ResiduesReaction ProductReference
Sulfo-NHS EsterThermochemical (pH 7-9)Primary amines (e.g., Lysine side chain, protein N-terminus). Can also react with Serine, Threonine, Tyrosine.Stable amide bond. nih.govfishersci.iethermofisher.com
DiazirinePhotochemical (UV light, 330-370 nm)Any amino acid side chain or peptide backbone in proximity. Preferential labeling of acidic amino acids has been observed.Covalent insertion into C-H, N-H, O-H, S-H bonds. fishersci.iebiorxiv.orgacs.org

Development of Label-Transfer Reagents for Proteomic Discovery

The heterobifunctional nature of this compound and similar NHS-diazirine crosslinkers makes them ideal label-transfer reagents for proteomic discovery. nih.govbiorxiv.org This approach utilizes a "plant-and-cast" strategy to identify protein-protein interactions (PPIs) within complex biological systems, including living cells. nih.govbiorxiv.org The amine-reactive NHS-ester "plants" the reagent onto a target protein or protein complex, and the subsequent photo-activation of the diazirine "casts" a covalent link to any transiently or weakly interacting proteins nearby. nih.gov

While powerful, the widespread use of traditional photo-crosslinkers in proteome-wide studies has been hampered by the difficulty in identifying the resulting cross-linked products via mass spectrometry. nih.govnih.gov The analysis is complex because a single cross-linked peptide pair produces a convoluted tandem mass spectrum containing fragment ions from both peptides. nih.gov

To overcome this challenge, a new generation of MS-cleavable NHS-diazirine reagents has been developed. nih.govnih.gov These advanced reagents incorporate a linkage that can be fragmented under specific conditions within the mass spectrometer, simplifying data analysis. For example, sulfoxide-containing MS-cleavable crosslinkers like SDASO (Succinimidyl diazirine sulfoxide) were designed with MS-labile C-S bonds. nih.gov During collision-induced dissociation (CID), these bonds fragment predictably, physically separating the two cross-linked peptides. nih.gov This allows for the individual sequencing of each peptide, greatly facilitating their identification. nih.gov Other innovations include doubly-fissile MS-cleavable linkages based on ureas, found in reagents like DizSEC and DizSPC, which also permit the unambiguous identification of cross-linked peptides in complex mixtures. nih.govbiorxiv.org The development of these MS-cleavable photo-crosslinkers represents a significant leap forward, enabling the robust, proteome-wide identification of PPIs with residue-level resolution for the first time. nih.govnih.gov

Table 3: Comparison of NHS-Diazirine-Based Label-Transfer Reagents
Reagent NameKey FeaturesSpacer Arm LengthSolubility/PermeabilityApplication FocusReference
Sulfo-SDANon-cleavable, foundational reagent.3.9 ÅWater-soluble (sulfonated), membrane-impermeable.Cell-surface crosslinking, structural analysis. thermofisher.cominterchim.fr
Sulfo-LC-SDANon-cleavable, longer spacer arm.12.5 ÅWater-soluble (sulfonated), membrane-impermeable.Capturing interactions over a greater distance on the cell surface. interchim.frthermofisher.com
SDASOMS-cleavable (sulfoxide-containing).Variable lengths (Short, Medium, Long).Not specified, but developed for complex PPI profiling.Facilitating MS analysis of cross-linked peptides from protein complexes. nih.gov
DizSEC / DizSPCDoubly-fissile MS-cleavable (urea-based).Not specified.High water-solubility and cell-permeability.Proteome-wide photo-crosslinking in living cells (in cellulo). nih.govbiorxiv.org

Sulfo Nhs Lc Diazirine in Biosurface and Nanomaterial Functionalization

Cellular Membrane and in situ Research

A key feature of Sulfo-NHS-LC-Diazirine is the presence of the negatively charged sulfonate (SO₃⁻) group. This group significantly increases the water solubility of the crosslinker and, crucially, prevents it from passively crossing the hydrophobic lipid bilayer of cell membranes. thermofisher.cominterchim.fr This property makes it an invaluable tool for selectively labeling and crosslinking proteins on the exterior surface of living cells.

This cell-impermeability allows researchers to perform in situ studies to map protein-protein interactions within the context of the native cell membrane environment. In a typical experiment, living cells are incubated with this compound. The NHS ester reacts with primary amines on the extracellular domains of membrane proteins. After quenching the unreacted NHS esters, the cells are exposed to UV light. The activated diazirine group then crosslinks the labeled protein to any nearby interacting partners, effectively "trapping" transient interactions. fishersci.ie The cells can then be lysed, and the crosslinked protein complexes can be isolated and analyzed by techniques like mass spectrometry to identify the interacting partners. This approach provides a snapshot of the cell surface interactome without disrupting the cell's viability or internal machinery during the labeling process. thermofisher.comfishersci.ie

Cell-Surface Protein Crosslinking via Membrane Impermeability

This compound is a heterobifunctional crosslinking agent specifically designed for targeting and covalently capturing protein interactions on the surface of living cells. Its utility in this application is primarily dictated by its engineered membrane impermeability. The molecule incorporates a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a photo-activatable diazirine moiety, separated by a long-chain (LC) spacer arm. scbt.com

The key to its cell-surface specificity lies in the negatively charged sulfonate (SO₃⁻) group on the NHS ester ring. fishersci.ie This charge prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. fishersci.ie Consequently, when introduced to a cellular environment, this compound remains in the extracellular space, ensuring that its reactions are restricted to proteins and other biomolecules exposed on the cell exterior. fishersci.ie

The crosslinking process is a controlled, two-step procedure. sigmaaldrich.com

Amine-Reactive Labeling : The Sulfo-NHS ester group reacts efficiently with primary amines (-NH₂), such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, under physiological or slightly alkaline pH conditions (pH 7-9). fishersci.iesigmaaldrich.com This reaction forms a stable, covalent amide bond, tethering the diazirine-containing portion of the crosslinker to the target protein. fishersci.ie

Photo-inducible Crosslinking : The diazirine ring is a compact and stable photo-reactive group that remains inert until exposed to long-wave ultraviolet (UV) light (typically 330-370 nm). sigmaaldrich.comfishersci.ca Upon photoactivation, the diazirine loses nitrogen gas (N₂) to generate a highly reactive carbene intermediate. fishersci.ie This carbene can then rapidly and non-selectively insert into any nearby C-H, N-H, or O-H bond of an interacting molecule, forming a stable covalent crosslink. fishersci.ie This effectively "captures" the protein-protein or protein-ligand interaction as it occurs on the cell surface.

This membrane impermeability and two-stage activation mechanism make this compound a powerful tool for mapping the topology of cell-surface protein complexes and identifying extracellular interaction partners in their native environment.

FeatureDescriptionReference
Reactive Group 1 Sulfosuccinimidyl (Sulfo-NHS) Ester sigmaaldrich.com
Reactive Group 2 Diazirine sigmaaldrich.com
Specificity Primary amines (e.g., Lysine) for NHS-ester; any proximal C-H, N-H, O-H bond for photo-activated carbene. fishersci.ie
Key Characteristic Membrane Impermeable due to negatively charged sulfonate group. fishersci.ie
Spacer Arm Length 12.5 Ångströms scbt.com
Activation Wavelength 330 - 370 nm sigmaaldrich.comfishersci.ca

In situ Receptor-Ligand Interaction Studies

The unique properties of this compound make it highly suitable for studying receptor-ligand interactions directly within their physiological context on the cell surface (in situ). Many such interactions are transient and have low affinity, making them difficult to capture and analyze using traditional methods like co-immunoprecipitation, which often disrupt weak binding during the washing steps. Photoactivatable crosslinkers provide a mechanism to covalently trap these fleeting interactions, allowing for their subsequent isolation and identification. nih.gov

The strategy for studying receptor-ligand interactions using this compound typically involves the following steps:

Targeted Labeling : The crosslinker is first conjugated to a purified, known component of the interaction, for instance, a specific ligand. The Sulfo-NHS ester end of the molecule is reacted with primary amines on the ligand. Unreacted crosslinker is then removed.

Incubation with Cells : The diazirine-labeled ligand is introduced to living cells expressing the target receptor. The ligand is allowed to bind to its receptor on the cell surface under physiological conditions. Due to the membrane impermeability of the crosslinker, the probe remains extracellular.

Photo-Crosslinking : The cell-ligand mixture is irradiated with UV light (330-370 nm). The diazirine on the ligand is activated, generating a carbene that covalently crosslinks the ligand to the receptor or any other closely associated proteins at the binding interface. nih.gov

Analysis : The cells are lysed, and the covalently linked receptor-ligand complex can be purified using an antibody against the receptor or a tag on the ligand. The captured proteins are then typically identified using techniques such as SDS-PAGE and mass spectrometry.

This approach allows researchers to confirm direct binding partners and map the binding interface in a native cellular environment, providing valuable insights into signaling pathways and drug targeting. frontiersin.org The ability to trigger the crosslinking with light offers temporal control over the capture process. fishersci.ca

StepObjectiveKey Compound/Technique
1. Probe Preparation Covalently attach the crosslinker to a known ligand or receptor.This compound, Purified Protein
2. Binding Allow the labeled probe to interact with its binding partner on live cells.Cell Culture, Physiological Buffer
3. Covalent Capture Irradiate with UV light to activate the diazirine and form a covalent bond between interacting molecules.UV Lamp (330-370 nm)
4. Isolation & Identification Lyse cells, purify the crosslinked complex, and identify the components.Immunoprecipitation, SDS-PAGE, Mass Spectrometry

Photoinducible Tip Functionalization for Atomic Force Microscopy

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanoscale and measuring piconewton-scale forces, such as the binding force between a single receptor and its ligand. bruker-nano.jp To perform these molecular recognition measurements, the AFM tip must be chemically modified, or "functionalized," with a specific probe molecule (e.g., a ligand or antibody). bruker-nano.jpnih.gov

This compound offers a sophisticated method for photoinducible tip functionalization, providing precise spatial and temporal control over the attachment of biomolecules. The process leverages the two-step reactivity of the crosslinker.

Tip Preparation : The process begins with an AFM tip that has been coated with a surface presenting primary amines. This is commonly achieved by treating a standard silicon or silicon nitride tip with an aminosilane (B1250345), such as 3-aminopropyl-triethoxysilane (APTES). nih.gov

Crosslinker Attachment : The aminated tip is then incubated with this compound. The Sulfo-NHS ester reacts with the surface amine groups, covalently attaching the crosslinker to the AFM tip. techconnect.org At this stage, the diazirine end of the molecule remains inert, creating a photo-activatable AFM tip.

Photoinducible Functionalization : This "dormant" tip can be used in the AFM instrument. It is brought into close proximity with a surface or a specific location on a sample (e.g., a live cell) where the target molecule for functionalization is located. By focusing a UV light source on the tip, the diazirine is activated, forming a carbene that reacts with the nearby target molecule, covalently linking it to the tip.

This photo-inducible approach is a significant advantage over conventional functionalization methods. It allows for the selective attachment of molecules from a complex environment directly onto the tip, potentially enabling the study of interactions that would be difficult to probe otherwise. The ability to activate the tip in situ opens possibilities for creating customized nano-biosensors for advanced force spectroscopy and molecular recognition imaging.

StageProcedurePurpose
1. Tip Amination Treat a standard Si or Si₃N₄ AFM tip with an aminosilane (e.g., APTES).To introduce primary amine groups onto the tip surface for subsequent reaction.
2. Crosslinker Immobilization Incubate the aminated tip with this compound.To covalently attach the heterobifunctional crosslinker to the tip, creating a photo-activatable surface.
3. Photo-Activation Position the tip near the target molecule and irradiate with UV light (330-370 nm).To activate the diazirine group, inducing a covalent bond between the tip and the target molecule in situ.
4. Measurement Use the newly functionalized tip for force spectroscopy or recognition imaging.To measure specific molecular interactions at the single-molecule level.

Applications of Sulfo Nhs Lc Diazirine in Specific Research Domains

Structural Biology Research

The study of the three-dimensional structure of proteins and their complexes is fundamental to understanding their biological function. Sulfo-NHS-LC-Diazirine provides a means to capture and stabilize these structures for analysis. fishersci.comfishersci.co.uk

Probing Protein Tertiary and Quaternary Structures

Crosslinking mass spectrometry (XL-MS) utilizing this compound offers a method to obtain distance constraints that are crucial for defining the tertiary (three-dimensional folding of a single polypeptide chain) and quaternary (arrangement of multiple polypeptide chains) structures of proteins. nih.gov The process involves the initial reaction of the NHS ester with primary amines (e.g., lysine (B10760008) residues and N-termini) on the protein surface. thermofisher.com Subsequent activation of the diazirine group with UV light generates a highly reactive carbene intermediate that can form covalent bonds with any nearby amino acid residue. nih.govfishersci.ie

The identification of these crosslinked peptides by mass spectrometry provides distance information between specific amino acid residues, which can be used to build and validate computational models of protein structures. A notable advantage of diazirine-based crosslinkers is their ability to react with any amino acid side chain upon photoactivation, leading to a higher density of crosslinks compared to traditional amine-to-amine crosslinkers. nih.gov This high-density crosslinking is particularly valuable for refining the details of protein folds. nih.gov

FeatureDescription
Crosslinker This compound
Reactive Groups NHS ester (amine-reactive), Diazirine (photo-reactive)
Target Residues (Step 1) Lysine, N-terminus
Target Residues (Step 2) Any amino acid residue
Application Generating distance constraints for protein structure modeling

Analysis of Protein Complex Architecture

Determining the arrangement of subunits within a protein complex is essential for understanding its function. This compound is employed to elucidate the architecture of these complexes by identifying interacting subunits and mapping their interfaces. Due to its membrane impermeability, this reagent is particularly useful for studying protein complexes on the cell surface. thermofisher.cominterchim.fr

The crosslinking procedure can stabilize transient or weak interactions within a complex, allowing for its isolation and subsequent analysis by techniques such as SDS-PAGE and mass spectrometry. By identifying the crosslinked proteins, researchers can deduce the composition and spatial arrangement of the complex. The 12.5 Å spacer arm of Sulfo-LC-SDA provides a defined distance constraint for these interaction studies. scbt.com

Chemical Biology Approaches

Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound serves as a key reagent in this field for investigating dynamic biological processes.

Investigating Transient and Weak Biomolecular Interactions

Many crucial biological processes are mediated by interactions that are transient or have low binding affinity. These interactions are often difficult to study using traditional biochemical methods that require stable complexes. The photo-activatable nature of this compound allows for the "trapping" of these fleeting interactions in situ. bldpharm.com By introducing the crosslinker to a biological system and then triggering the crosslinking with UV light at a specific time point, researchers can covalently link interacting partners, enabling their subsequent identification.

This approach has been instrumental in mapping the interactomes of specific proteins and in identifying novel binding partners that would otherwise be missed. The ability to control the timing of the crosslinking reaction is a significant advantage in studying dynamic cellular events. sigmaaldrich.comfishersci.com

Exploring Protein Dynamics and Environmental Responses

Proteins are not static entities; their conformation can change in response to various environmental cues such as pH, ligand binding, or post-translational modifications. This compound can be used to probe these conformational changes. nih.gov By performing crosslinking experiments under different conditions, researchers can identify changes in the crosslinking pattern, which reflect alterations in the protein's structure.

For instance, a study on human serum albumin (HSA) and cytochrome C utilized a similar diazirine-based crosslinker, sulfo-SDA, to monitor pH-dependent conformational changes. nih.gov The differential abundance of crosslinked residue pairs at different pH values revealed regions within the proteins that undergo structural rearrangements. nih.gov This methodology provides valuable insights into how proteins adapt their structure to function in different cellular environments.

StudyProtein(s)Environmental FactorFinding
Quantitative Photo-crosslinking Mass SpectrometryHuman Serum Albumin (HSA), Cytochrome CpHIdentified pH-dependent conformational and dynamic changes in protein structure. nih.gov

Nucleic Acid-Protein Interaction Studies

The interactions between nucleic acids (DNA and RNA) and proteins are central to numerous cellular processes, including gene expression, replication, and repair. Diazirine-based photo-crosslinking has been adapted to study these interactions. nih.gov By incorporating a diazirine moiety into a DNA or RNA probe, researchers can covalently crosslink it to its binding proteins upon UV irradiation.

This technique, known as photoaffinity labeling, allows for the identification of proteins that bind to specific nucleic acid sequences. bldpharm.comresearchgate.net The resulting covalent nucleic acid-protein complexes can be isolated and the identity of the crosslinked protein determined by mass spectrometry. This approach is invaluable for discovering and characterizing novel DNA- and RNA-binding proteins and for mapping their binding sites on the nucleic acid.

DNA Photo-Cross-Linking Probes

This compound and related diazirine-based crosslinkers serve as powerful probes for investigating protein-DNA interactions. researchgate.net The small size of the diazirine moiety is advantageous as it minimizes potential steric hindrance that could disrupt native interactions. researchgate.net The general strategy involves a two-step process. First, the NHS ester end of the crosslinker is reacted with a primary amine on a DNA-binding protein. thermofisher.com Subsequently, upon exposure to long-wave UV light (~350 nm), the diazirine group is activated, generating a highly reactive carbene intermediate. thermofisher.comresearchgate.net This carbene can then covalently bind to nearby DNA molecules, effectively "trapping" the protein-DNA interaction for subsequent analysis. researchgate.net

This methodology has been applied to map the binding sites of various proteins on DNA. For instance, diazirine moieties incorporated into a nucleoside sugar within a DNA polymer have been used to explore the interactions between the minor groove of DNA and DNA polymerases. Diazirine-based probes offer a significant advantage over other photolabile groups, such as phenyl azides, as they are activated at higher wavelengths (340-370 nm), which reduces the risk of causing protein denaturation. researchgate.net

Table 1: Research Findings on Diazirine-Based DNA Photo-Cross-Linking

Research Focus Key Finding Reference
Mapping Protein-DNA Interactions Diazirine can be installed in the major or minor groove of DNA for efficient photo-cross-linking to proteins, making it suitable for mapping interactions sensitive to steric hindrance. researchgate.net
Investigating DNA-Polymerase Interactions Diazirine moieties on a nucleoside sugar can be used to probe interactions within the DNA minor groove.

RNA Methyltransferase-Mediated Photo-Cross-Linking

The study of RNA-protein interactions is crucial for understanding post-transcriptional gene regulation. While direct UV cross-linking at 254 nm is common, it suffers from low efficiency. nih.govnih.gov Diazirine-based photo-crosslinkers offer a more efficient alternative. nih.govnih.gov A sophisticated approach for site-specific cross-linking involves leveraging the activity of enzymes like RNA methyltransferases. nih.govsemanticscholar.org

RNA methyltransferases (MTases) naturally use S-adenosyl-L-methionine (AdoMet) as a cofactor to transfer a methyl group to RNA. nih.gov By synthesizing AdoMet analogs that have the methyl group replaced with a photo-cross-linking moiety, such as a diazirine, researchers can hijack this enzymatic activity. nih.govsemanticscholar.org The MTase specifically recognizes its target RNA sequence and transfers the diazirine-containing probe onto the RNA, typically at the 5'-cap. nih.govsemanticscholar.org This chemo-enzymatic strategy allows for the precise installation of the photo-cross-linker at a specific site on the RNA. nih.gov

Once the diazirine probe is attached to the RNA, UV activation generates the reactive carbene, which cross-links the RNA to any proteins in close proximity, such as the methyltransferase itself or other RNA-binding proteins. nih.gov This method is particularly valuable for identifying the direct substrates of RNA m5C methyltransferases and capturing the dynamic interactions of proteins with specific RNA modifications. nih.gov

Table 2: Research Findings on Methyltransferase-Mediated RNA Photo-Cross-Linking

Research Focus Methodology Key Finding Reference
Site-Specific RNA Labeling Using methyltransferases with relaxed cosubstrate specificity in combination with synthetic S-adenosyl-L-methionine (AdoMet) analogs bearing photo-cross-linking moieties. Enables the precise, enzyme-guided installation of photo-cross-linkers at specific sites on RNA, such as the mRNA 5'-cap. nih.gov
Capturing RNA-Protein Interactions AdoMet analogs with diazirine moieties are enzymatically transferred to the mRNA cap, followed by UV activation to cross-link interacting proteins. This approach successfully captures RNA-protein interactions with high efficiency. semanticscholar.org

Target Identification in Complex Biological Systems

Identifying the molecular targets of bioactive compounds or the binding partners of biomolecules in their native environment is a significant challenge. This compound and its analogs are instrumental in addressing this challenge through proximity-dependent labeling.

Poly-Ligand Profiling from Tissue Specimens (e.g., FFPE Tissues)

Formalin-fixed paraffin-embedded (FFPE) tissues are a vast and valuable resource for clinical and research proteomics. However, protein extraction from FFPE tissues requires harsh, denaturing conditions, which can disrupt non-covalent biomolecular interactions, making target identification difficult.

A novel platform utilizes aptamer libraries in conjunction with a cleavable version of a sulfo-NHS-diazirine crosslinker, Sulfo-NHS-SS-Diazirine (Sulfo-SDAD), for target identification directly from FFPE tissues. nih.gov In this method, a library of single-stranded DNA aptamers is first enriched for binding to specific targets within the FFPE tissue, for example, HER2+ breast cancer specimens. nih.gov This enriched library is then conjugated with biotin (B1667282) and Sulfo-SDAD. nih.gov

The aptamer library is applied to the FFPE tissue slices, and upon UV irradiation, the diazirine group on the Sulfo-SDAD cross-links the aptamer to its cognate protein target. nih.gov This covalent linkage preserves the aptamer-protein interaction, allowing it to withstand the harsh protein extraction process. nih.gov The biotin tag enables the affinity purification of the aptamer-protein complexes. The disulfide bond within the Sulfo-SDAD linker can then be cleaved, transferring the label from the aptamer to its binding partner, which can then be identified by mass spectrometry. nih.gov

Aptamer-Protein Interaction Preservation and Analysis

The same methodology described for FFPE tissues is highly effective for preserving and analyzing aptamer-protein interactions in various complex biological samples. Aptamers, which are nucleic acid-based ligands, can be selected to bind with high specificity and affinity to a wide range of targets. By conjugating these aptamers to Sulfo-NHS-SS-Diazirine, researchers can create powerful tools for target discovery. nih.govscbt.com

The process involves incubating the Sulfo-SDAD-conjugated aptamers with a biological sample (e.g., cell lysate, tissue homogenate). nih.govscbt.com Photo-cross-linking is then initiated to covalently capture the aptamer-protein complexes. nih.govscbt.com These stabilized complexes can be isolated from the complex mixture using the biotin tag on the aptamer. Subsequent cleavage of the disulfide linker and analysis by mass spectrometry reveals the identity of the protein that was bound to the aptamer. nih.govscbt.com This technique has been successfully used to identify protein targets, including those not previously associated with specific phenotypes, in complex interactomes. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
Sulfosuccinimidyl 6-(4,4′-azipentanamido)hexanoate This compound
Sulfosuccinimidyl 2-([4,4'-azipentanamido]ethyl)-1,3'-dithiopropionate Sulfo-NHS-SS-Diazirine / Sulfo-SDAD
S-adenosyl-L-methionine AdoMet

Challenges, Limitations, and Future Directions in Sulfo Nhs Lc Diazirine Research

Challenges in Diazirine Synthesis and Derivative Development

The synthesis of diazirine-containing molecules, including Sulfo-NHS-LC-Diazirine, presents significant hurdles that can limit their accessibility and structural diversity. Historically, the synthesis of diazirine probes has relied on a narrow range of chemical reactions, such as amide bond formation and esterification. nih.gov This constraint stems from the inherent instability of the diazirine ring under various chemical conditions. nih.gov

Key challenges in synthesis and development include:

Thermal Instability: The diazirine moiety can be sensitive to heat, which restricts the use of many standard organic chemistry reactions that require elevated temperatures. nih.gov

Reagent Incompatibility: A significant challenge is the incompatibility of diazirines with several common reagents, particularly the metallic catalysts used in powerful cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov This has historically made the synthesis of complex biaryl diazirine probes difficult, often resulting in low yields and requiring very long reaction times. nih.gov

Limited Structural Variation: The synthetic difficulties collectively limit the facile creation of a wide variety of diazirine derivatives. acs.org Developing probes with diverse spacer arms, functionalities, and physicochemical properties often requires bespoke, non-trivial synthetic efforts. nih.govacs.org

Recent advances in synthetic methodologies, such as the development of one-pot procedures, are beginning to address some of these limitations by improving efficiency and operational simplicity. nih.govresearchgate.net

Optimization of Photoactivation Conditions for Diverse Biological Systems

The activation of the diazirine moiety using UV light is the critical step in forming a covalent crosslink. However, the conditions required for efficient photoactivation must be carefully balanced against the potential for photodamage to sensitive biological samples. The optimal wavelength for activating diazirines is in the long-wave UV range, typically between 330 and 370 nm. interchim.fr It is crucial to avoid shorter wavelengths, such as 254 nm, which can cause significant damage to proteins and nucleic acids. interchim.fr

The optimization of photoactivation is highly dependent on the specific biological system and experimental setup. Factors that must be empirically determined include:

Irradiation Time: Insufficient irradiation leads to low crosslinking yields, while excessive exposure can damage the sample. Studies have reported optimal times ranging from as short as one minute to as long as an hour, depending on the sample's complexity and the light source's intensity. nih.govacs.org For live cells, total irradiation time should generally be kept under 15 minutes. interchim.fr

Light Source Intensity and Distance: The power of the UV lamp and its proximity to the sample directly influence the rate of photoactivation. interchim.fr

Sample Complexity: More complex samples, such as cell lysates or tissues, may require different conditions compared to purified protein complexes due to light scattering and absorption by other molecules. acs.org

The table below summarizes various photoactivation conditions reported in the literature, highlighting the system-dependent nature of this critical parameter.

Biological SystemUV Wavelength (nm)Irradiation TimeSource
Tacrolimus on Beads36530 min nih.gov
General Live Cells365< 15 min interchim.fr
Protein Target Labeling~3501 min nih.gov
Purified HSANot Specified25 or 50 min acs.org
Blood SerumNot Specified10, 20, 40, or 60 min acs.org

Addressing Carbene Quenching and Non-Specific Labeling Patterns

A second, more problematic pathway involves the photoisomerization of the diazirine to a linear diazo intermediate. nih.govu-tokyo.ac.jp This diazo intermediate has a different reactivity profile than the carbene. nih.gov

Alkyl diazirines , such as the one in this compound, can form a reactive diazo intermediate that preferentially reacts with protonated acidic residues like glutamic acid and aspartic acid. nih.govharvard.eduresearchgate.net This leads to a pH-dependent labeling bias, where proteins rich in acidic residues or located in acidic microenvironments (e.g., within membranes) may be labeled even if they are not true interaction partners. nih.govharvard.edu

Aryl diazirines tend to react more through the carbene intermediate, resulting in different and potentially less biased labeling patterns. u-tokyo.ac.jpharvard.edu

This alternate labeling mechanism through the diazo intermediate can lead to "pseudo-photoaffinity labeling," which represents a significant source of non-specific signals and potential false positives. nih.gov A major challenge in the field is to develop methods to distinguish true proximity-driven carbene labeling from this chemistry-driven diazo labeling, thereby improving the accuracy of interaction mapping. harvard.edu

Improving Data Density for High-Resolution Structural Elucidation in XL-MS

Cross-linking mass spectrometry (XL-MS) is a powerful technique that uses distance constraints derived from chemically cross-linked peptides to build low-resolution structural models of proteins and protein complexes. nih.govacs.org The use of heterobifunctional, photo-activatable crosslinkers like this compound is advantageous because the diazirine can react non-specifically with any amino acid side chain, allowing researchers to probe protein regions that are inaccessible to traditional amine- or carboxyl-reactive linkers. nih.govnih.gov

Despite this advantage, achieving the high density of cross-links required for high-resolution structural modeling remains a challenge. nih.gov Key limitations include:

Low Abundance of Cross-linked Peptides: Cross-linked products are often formed in low yields and are typically much less abundant than their unmodified peptide counterparts after enzymatic digestion, making them difficult to detect by mass spectrometry. nih.govbiorxiv.org

Complex Data Analysis: The resulting mass spectra for cross-linked peptides are complex, requiring specialized software for identification. nih.gov

To overcome these hurdles and increase data density, researchers are focusing on integrated strategies. The development of MS-cleavable linkers, which incorporate a bond that can be broken in the mass spectrometer, significantly simplifies data analysis and boosts the number of confident identifications. nih.govnih.gov Combining a diazirine photo-probe with a sulfoxide-containing, MS-cleavable spacer (e.g., in SDASO linkers) is a promising approach. nih.gov Furthermore, optimizing the mass spectrometry acquisition methods, such as using different fragmentation techniques (e.g., HCD, ETD), and employing more advanced data analysis algorithms are critical for extracting more information from complex samples. nih.govbiorxiv.org

Minimizing Unwanted Side Reactions and Self-Conjugation

The high reactivity of the carbene intermediate, while beneficial for labeling, can also lead to undesirable side reactions that reduce crosslinking efficiency and complicate analysis. If the generated carbene does not encounter a suitable binding partner on a target protein, it can be quenched by solvent or undergo intramolecular rearrangement to form a stable, inert olefin. nih.gov

Another significant issue, particularly with homobifunctional crosslinkers, is the potential for self-conjugation or polymerization, where crosslinker molecules react with each other. researchgate.net The heterobifunctional nature of this compound provides a crucial advantage in minimizing this problem. By employing a two-step crosslinking strategy, the user can first react the amine-specific NHS ester with the primary protein of interest. researchgate.netinterchim.fr After this initial reaction, any excess, unreacted crosslinker can be removed through purification (e.g., dialysis or desalting) before the photoactivation step. interchim.fr This sequential approach ensures that the diazirine moiety is primarily available to react with interacting partners upon UV irradiation, rather than with other crosslinker molecules, thereby greatly reducing self-conjugation.

Integration with Emerging Omics Technologies

Diazirine-based probes are fundamental tools in the field of chemical proteomics, enabling the proteome-wide identification of protein-protein and small molecule-protein interactions. researchgate.net The future of this compound research lies in its deeper integration with other high-throughput "omics" technologies to unravel complex biological networks.

A key trend is the incorporation of "clickable" chemical handles, such as a terminal alkyne or azide (B81097), into the diazirine probe's structure. nih.gov This allows for the use of bioorthogonal chemistry to attach reporter tags after the crosslinking event has occurred. bldpharm.com These tags can be biotin (B1667282) for affinity purification of cross-linked complexes, or fluorescent dyes for imaging applications. This "click-chemistry" compatibility is essential for integrating photo-labeling into robust proteomics workflows for target discovery and validation. nih.govbldpharm.com

The combination of in-situ cross-linking in live cells with advanced quantitative mass spectrometry is enabling the mapping of protein interaction networks in their native environment. acs.orgnih.gov A particularly exciting frontier is the integration of XL-MS data with artificial intelligence-based structure prediction platforms like AlphaFold. nih.gov The experimental distance constraints provided by cross-linking can guide and validate computational models, leading to more accurate structural insights on a proteome-wide scale. nih.gov

Development of Next-Generation Diazirine-Based Probes

To overcome the limitations of current reagents, there is a strong research emphasis on designing next-generation diazirine-based probes with enhanced properties. Compared to older photo-probes like benzophenones, diazirines already offer significant improvements in cross-linking rates and specificity. researchgate.netnih.gov The goals of next-generation design are to further refine these tools for greater efficiency, specificity, and utility.

Key areas of development include:

Electronically Optimized Diazirines: By modifying the electronic properties of the diazirine ring, for example by creating trifluoromethyl aryl diazirines, it is possible to develop probes that are more reactive and can be activated by lower-energy, longer-wavelength light, potentially including visible light. rsc.org This could increase cross-linking yields while further reducing the risk of photodamage to cells. rsc.org

Reduced Labeling Bias: A major goal is to create new diazirine scaffolds that minimize the formation of the diazo intermediate, thereby reducing the labeling bias towards acidic residues. harvard.edu This would ensure that the observed labeling is a more faithful representation of proximity rather than chemical reactivity.

Multifunctional and Reporter Probes: Future probes will likely incorporate multiple functionalities. This includes combining the diazirine with MS-cleavable linkers for easier analysis or with fluorogenic groups that become fluorescent only after a successful cross-linking event, providing a direct readout of target engagement. nih.govnih.gov

The continuous evolution of these chemical probes is critical for pushing the boundaries of what can be discovered through photoaffinity labeling and cross-linking mass spectrometry.

Translational Research Implications and Methodological Transferability

The transition of this compound from a specialized tool in basic research to a robust methodology in translational and clinical settings is fraught with both significant opportunities and substantial challenges. The unique properties of this heterobifunctional crosslinker offer distinct advantages for studying biological systems relevant to human disease, yet its practical application in high-throughput, clinically-oriented workflows requires overcoming several methodological hurdles.

The primary translational implication of using this compound lies in its ability to stabilize and identify protein-protein interactions (PPIs) in physiologically relevant contexts. This is crucial for biomarker discovery and understanding disease mechanisms, where alterations in protein interaction networks are often a key feature. By "freezing" interactions in place within intact cells or even tissues, the reagent can help identify novel disease-specific PPIs that could serve as diagnostic markers or therapeutic targets. youtube.comportlandpress.com The water-soluble nature and membrane impermeability of this compound are particularly advantageous for targeting cell-surface interactions, which are critical in immunology, oncology, and signaling pathways often dysregulated in disease. iright.comthermofisher.comfishersci.ie

Furthermore, the principles of photo-affinity labeling, which are closely related to the function of the diazirine group, have direct translational applications in drug discovery. nih.gov Diazirine-containing probes are used to covalently link small molecules (potential drug candidates) to their protein targets, a critical step in target identification and validation. nih.govacs.org This demonstrates a clear path for transferring diazirine-based methodologies from academic labs to pharmaceutical development pipelines. One study has highlighted that peptide conjugation techniques using this compound could be directly translated to applications in the separation and purification of therapeutics. researchgate.net

However, the methodological transferability from controlled, in vitro experiments with purified components to complex clinical samples presents significant challenges. A primary obstacle is the immense complexity of biological samples like cell lysates or tissue homogenates. nih.govnih.gov This complexity leads to a low abundance of specific cross-linked peptides, making them difficult to detect and identify using mass spectrometry. nih.gov

The very feature that makes the diazirine group versatile—its ability to react non-specifically with any amino acid side chain upon photoactivation—creates a major bottleneck in data analysis. nih.govacs.org This non-specificity results in a massive increase in the computational "search space" required to identify the cross-linked peptides, complicating data interpretation and demanding sophisticated bioinformatic tools that may not be standard in clinical laboratories. nih.gov The successful application of diazirine crosslinkers in complex samples has been demonstrated, but it remains a technological frontier. nih.gov

For a methodology to be clinically viable, it must be robust, reproducible, and standardized. The multi-step workflow associated with this compound—including the amine-coupling step, quenching, removal of excess reagent, UV activation, and subsequent sample processing for mass spectrometry—introduces multiple sources of potential variability that must be rigorously controlled. youtube.comthermofisher.com Moreover, standard this compound lacks features common in advanced crosslinkers designed for proteome-wide studies, such as built-in enrichment handles or MS-cleavable spacer arms, which significantly improve the detection and identification of cross-linked products in complex mixtures. nih.govacs.org

The table below summarizes the key aspects influencing the translational potential and methodological transferability of this compound.

FeatureImplication for Translational ResearchChallenge for Methodological Transferability
Heterobifunctionality Allows for a controlled, two-step crosslinking process, first targeting specific amine groups and then capturing proximal interactors. fishersci.ieRequires careful optimization of reaction times and concentrations for both steps to ensure reproducibility.
Diazirine Photoreactivity Captures a wide range of interactions, including those with proteins that lack accessible primary amines. acs.orgCreates a massive computational search space, complicating peptide identification from mass spectrometry data. nih.gov
Sulfo-NHS Group Confers water solubility and membrane impermeability, enabling the specific targeting of cell-surface protein interactions. iright.comthermofisher.comLimits applications to extracellular or cell-surface studies unless cell lysis is performed.
Lack of Cleavable Spacer Forms a stable, permanent link for robust capture of interactions.Prevents the use of MS-cleavable strategies that simplify peptide identification in complex samples. nih.gov

Conclusion

Summary of Sulfo-NHS-LC-Diazirine's Impact on Academic Research

This compound has established itself as a pivotal tool in academic research, particularly in the fields of chemical biology and proteomics, for the study of protein-protein interactions (PPIs). fishersci.iesigmaaldrich.com Its significance stems from its heterobifunctional nature, which combines a primary amine-reactive N-hydroxysuccinimide (NHS) ester with a photoactivatable diazirine moiety. thermofisher.comresearchgate.net This dual functionality allows for a controllable, two-step crosslinking process. sigmaaldrich.comfishersci.ca Initially, the NHS ester forms a stable amide bond with primary amines (like the side chain of lysine) on a protein of interest in a predictable manner. fishersci.iethermofisher.com Subsequently, upon activation with long-wave UV light (typically 330-370 nm), the diazirine group forms a highly reactive carbene intermediate that can covalently bind to nearly any proximal amino acid residue, effectively "capturing" interacting partners. fishersci.iebiorxiv.org

The inclusion of a sulfonate (Sulfo) group is a key feature that has significantly broadened its application. This group imparts water solubility and makes the molecule membrane-impermeable. fishersci.iethermofisher.com This property is crucial for selectively studying protein interactions on the cell surface or in the extracellular matrix, without affecting intracellular components. fishersci.iethermofisher.com This targeted approach has provided researchers with a method to probe specific biological compartments, yielding cleaner and more easily interpretable results in complex biological systems.

The impact of this compound and related diazirine crosslinkers is most evident in their synergy with advanced analytical techniques like mass spectrometry (XL-MS). nih.govnih.gov By covalently linking interacting proteins, the reagent facilitates the identification of both the proteins involved in a complex and the specific regions of interaction. The diazirine group's ability to react non-specifically within a short radius after photoactivation provides high-resolution spatial information about protein topologies and binding interfaces. researchgate.netbiorxiv.org Diazirine-based probes are generally more stable than older photo-reactive crosslinkers, such as aryl azides, and are activated by UV light wavelengths that are less damaging to biological samples. researchgate.netbldpharm.com These advantages have made this compound a preferred reagent for mapping dynamic and transient protein interactions that are often difficult to study using other biochemical methods.

Table 1: Properties of this compound

Property Description Reference(s)
Alternate Name Sulfosuccinimidyl 6-(4,4′-azipentanamido)hexanoate scbt.com
Molecular Formula C₁₅H₂₁N₄NaO₈S scbt.com
Molecular Weight 440.40 g/mol scbt.com
Spacer Arm Length 12.5 Å thermofisher.comscbt.com
Reactivity 1 Sulfo-NHS ester reacts with primary amines (e.g., lysine) at pH 7-9. fishersci.iethermofisher.com
Reactivity 2 Diazirine, upon UV activation (330-370 nm), forms a carbene that reacts with any nearby amino acid side chain or peptide backbone. fishersci.iethermofisher.com
Key Feature Water-soluble and membrane-impermeable due to the sulfonate group, targeting extracellular and cell-surface interactions. fishersci.iesigmaaldrich.comthermofisher.com

Outlook for Future Advancements in Photoaffinity and Crosslinking Methodologies

The success of reagents like this compound has paved the way for the next generation of chemical tools for studying biomolecular interactions. The future of photoaffinity and crosslinking methodologies is moving towards greater sophistication, enabling more complex biological questions to be answered with higher precision.

A major area of advancement is the development of "multi-functional" crosslinkers. elsevierpure.comresearchgate.net Researchers are increasingly designing probes that incorporate not only reactive groups but also reporter tags (like biotin (B1667282) for affinity purification or fluorophores for imaging) and, crucially, mass spectrometry-cleavable bonds. nih.gov The integration of MS-cleavable linkers within a photo-crosslinker architecture, for example using a sulfoxide-containing spacer, significantly simplifies the complex data analysis in XL-MS experiments. nih.gov This allows for more confident and high-throughput identification of crosslinked peptides from intricate protein mixtures. biorxiv.orgnih.gov

Another promising direction is the expansion of the chemical toolbox to target a wider range of amino acids beyond primary amines. nih.gov While NHS esters are highly effective, developing photo-crosslinkers with functionalities that can react with other residues, such as carboxyl groups or sulfhydryl groups, will provide a more comprehensive map of protein interaction surfaces. nih.gov The combination of multiple crosslinking chemistries in a single experiment is a powerful strategy to increase the depth and accuracy of structural analyses of large protein complexes. nih.gov

Furthermore, the temporal control offered by photo-activation is being refined. Future methodologies may involve photo-cages or dual-photoreactive groups that can be activated by different wavelengths of light, allowing for even more precise, stepwise control over the crosslinking process in living cells. As our understanding of cellular networks deepens, the demand for chemical probes that can capture interactions with high spatial and temporal resolution will continue to drive innovation, leading to novel crosslinkers that are more efficient, versatile, and informative than current reagents. nih.gov

Table 2: Comparison of Photo-Reactive Groups

Feature Diazirines Aryl Azides Benzophenones
Activation Wavelength ~330-370 nm < 320 nm ~350-360 nm
Reactive Intermediate Carbene Nitrene Triplet Ketone
Reactivity High, inserts into C-H, O-H, N-H, S-H bonds High, inserts into C-H, N-H, O-H bonds; can rearrange Moderate, abstracts H-atoms, prefers C-H bonds
Lifetime of Intermediate Nanoseconds to microseconds Microseconds Microseconds
Stability Generally stable in ambient light Light sensitive, requires dark conditions Generally stable in ambient light
Advantages Small size, high reactivity, less damaging UV wavelength. researchgate.netresearchgate.netbldpharm.com Long history of use. High stability of the reagent. bldpharm.com
Disadvantages Synthesis can be complex. Longer UV exposure at potentially damaging wavelengths, potential for rearrangement to less reactive species. researchgate.netbldpharm.com Larger size, lower crosslinking efficiency. bldpharm.com

Q & A

Basic Questions

Q. What are the critical experimental parameters to optimize when conjugating Sulfo-NHS-LC-Diazirine to proteins for crosslinking studies?

  • Methodological Answer :

  • Reaction pH : Maintain a pH of 7.2–8.5 to ensure NHS ester reactivity while preserving protein stability. Use buffers like PBS or HEPES, avoiding amine-containing buffers (e.g., Tris) .
  • Concentration Ratio : Titrate this compound to protein molar ratios (e.g., 5:1 to 20:1) to balance crosslinking efficiency and over-labeling risks. Validate via SDS-PAGE or mass spectrometry .
  • Incubation Time : Limit reaction time to 30–60 minutes at 4°C to minimize hydrolysis of the NHS ester group .
  • Quenching : Terminate reactions with excess glycine or Tris buffer to block unreacted esters .

Q. How can researchers validate the specificity of this compound-mediated crosslinking in protein interaction studies?

  • Methodological Answer :

  • Negative Controls : Include samples without the crosslinker or with a non-reactive analog (e.g., NHS-LC without diazirine) to identify non-specific interactions .
  • Competition Experiments : Pre-incubate with excess free amine-containing molecules (e.g., lysine) to confirm labeling specificity .
  • Orthogonal Validation : Use techniques like co-immunoprecipitation or fluorescence resonance energy transfer (FRET) to corroborate interactions .

Advanced Questions

Q. How should researchers address contradictions in crosslinking efficiency data when using this compound under varying redox conditions?

  • Methodological Answer :

  • Systematic Variable Testing : Isolate factors (e.g., glutathione levels, pH shifts) using fractional factorial experimental designs to identify confounding variables .
  • Redox Buffering : Incorporate redox-stabilizing agents (e.g., TCEP for reducing environments) and validate crosslinker stability via HPLC or UV-Vis spectroscopy .
  • Data Triangulation : Combine crosslinking data with structural techniques (e.g., cryo-EM) to resolve ambiguities in interaction maps .

Q. What advanced statistical approaches are recommended for analyzing this compound crosslinking data in heterogeneous protein mixtures?

  • Methodological Answer :

  • Bayesian Inference : Model probabilistic interaction networks to account for low-abundance crosslinked peptides .
  • Machine Learning : Train classifiers on mass spectrometry datasets to distinguish true crosslinks from noise (e.g., using Mascot or MaxQuant algorithms) .
  • Error Rate Control : Apply Benjamini-Hochberg corrections for multiple hypothesis testing in high-throughput datasets .

Q. How can researchers integrate this compound crosslinking data with computational modeling to predict dynamic protein conformations?

  • Methodological Answer :

  • Distance Constraints : Use crosslink-derived distance limits (e.g., ≤12 Å for diazirine-based crosslinkers) in molecular dynamics simulations (e.g., GROMACS) .
  • Ensemble Modeling : Generate conformational ensembles that satisfy crosslinking data using Rosetta or CHARMM .
  • Validation : Compare predicted models with cryo-EM or X-ray crystallography structures to assess accuracy .

Methodological Best Practices

  • Data Reprodubility : Document all reaction conditions (e.g., buffer composition, temperature) in line with FAIR data principles .
  • Ethical Data Handling : For studies involving human specimens, ensure anonymization protocols and IRB approvals are detailed in methodology sections .
  • Collaborative Design : Engage statisticians and structural biologists early in experimental planning to align crosslinking studies with analytical pipelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.